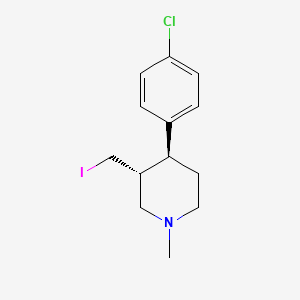![molecular formula C13H18O6S B14210124 Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-79-5](/img/structure/B14210124.png)
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the reaction of a hydroxybutanoate derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the benzenesulfonyl group can produce a benzene derivative.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 4-[(benzenesulfonyl)oxy]benzoate: This compound has a similar structure but with a benzoate group instead of a hydroxybutanoate group.
1-((Propan-2-ylideneamino)oxy)propan-2-yl 4-methylbenzenesulfonate: This compound has a similar benzenesulfonyl group but with different substituents.
Uniqueness
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the presence of both a benzenesulfonyl group and a hydroxybutanoate moiety
Eigenschaften
CAS-Nummer |
828276-79-5 |
|---|---|
Molekularformel |
C13H18O6S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
propan-2-yl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H18O6S/c1-10(2)19-13(15)8-11(14)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
ONLCMIAXCMYBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


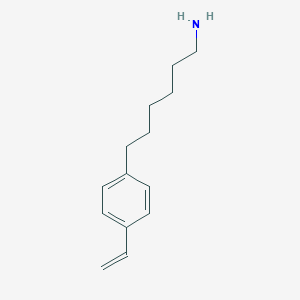
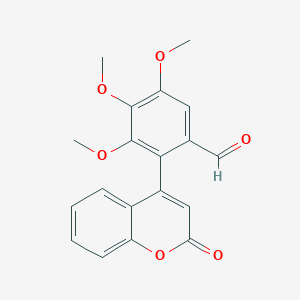
![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
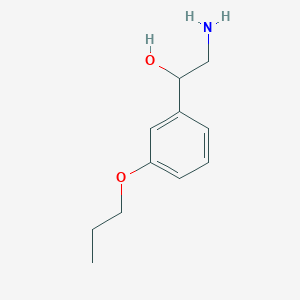
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
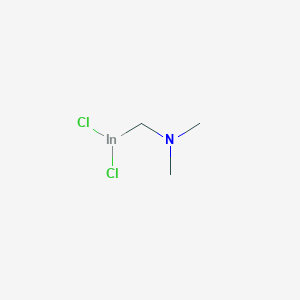
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
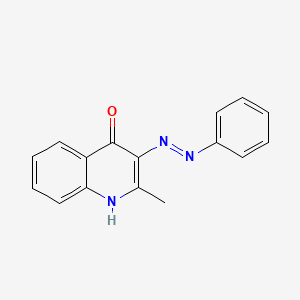
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
